4-Methylpiperidine

Descripción general

Descripción

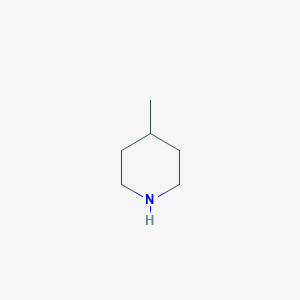

4-Methylpiperidine (C₆H₁₃N) is a six-membered saturated heterocyclic amine with a methyl group at the 4-position of the piperidine ring. It is a versatile compound with applications in organic synthesis, catalysis, and pharmaceutical research. Notably, it has emerged as a promising liquid organic hydrogen carrier (LOHC) due to its high hydrogen storage capacity (6.1 wt%) and reversible dehydrogenation/regeneration properties . Its stability under high-temperature catalytic conditions and compatibility with heterogeneous catalysts, such as alumina-supported iridium pincer complexes, make it a viable candidate for hydrogen storage and release systems .

Métodos De Preparación

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Hydrolysis | NaOH, ethanol | 80–85°C | 10 h | 79% (HCl salt) |

| Acidification | HCl in ethanol | 20–25°C | 1 h | – |

Stereoselective Synthesis via Chiral Resolution

Patent CN108047125A outlines a multi-step synthesis of (2R,4R)-4-methylpiperidine-2-ethyl formate, which provides insights into stereochemical control applicable to 4-methylpiperidine production. The process begins with 4-methyl-2-cyanopiperidine, which undergoes hydrolysis with 6N hydrochloric acid to form 4-methyl-2-piperidinecarboxylic acid hydrochloride. Esterification with ethanol and thionyl chloride yields 4-methyl-2-ethyl piperidinecarboxylate hydrochloride. Cis-trans isomer separation is achieved via pulping with methyl tert-butyl ether and ethanol, followed by resolution using L-tartaric acid to isolate the trans-isomer .

While this method targets a derivative, analogous steps could be adapted for this compound synthesis. For instance, decarboxylation of 4-methyl-2-piperidinecarboxylic acid (or its ester) under acidic or thermal conditions would remove the carboxyl group, yielding this compound. However, the patent focuses on retaining the ester group for chiral resolution, necessitating further optimization for direct amine production.

Table 2: Key Parameters in Chiral Synthesis

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Hydrolysis | 6N HCl | 100°C | 44% (over steps 2–3) |

| Esterification | Ethanol, SOCl₂ | Reflux | – |

| Resolution | L-tartaric acid | 40°C | 40% |

Comparative Analysis of Methodologies

Efficiency and Scalability

-

The hydrogenation route (Method 1) offers simplicity but requires access to 4-methylenepiperidine, which itself demands multi-step synthesis.

-

The chiral resolution approach (Method 2) achieves high enantiomeric purity but involves complex separations and lower overall yields (40% in the final step) .

-

Nitrile reduction (Method 3) remains hypothetical in the reviewed literature but aligns with established nitrile-to-amine conversions.

Industrial Applicability

Análisis De Reacciones Químicas

Catalytic Dehydrogenation to 4-Methylpyridine

Under continuous flow conditions with pincer-ligated iridium catalysts , 4-methylpiperidine undergoes acceptorless dehydrogenation to 4-methylpyridine. The reaction proceeds via three steps:

-

First dehydrogenation : N–C bond cleavage → trans-4-methyl-1,2,3,6-tetrahydropyridine (P1)

-

Second dehydrogenation : Formation of 4-methyl-1,2-dihydropyridine (P2)

-

Final aromatization : 4-methylpyridine (P3)

Temperature-dependent selectivity (350°C, 1 bar H₂):

| Product | Selectivity (%) |

|---|---|

| P1 | 68 |

| P2 | <1 |

| P3 | 31 |

Higher temperatures favor P1 and P3, while P2 remains a minor intermediate .

Hydrogenation from 4-Methylpyridine

This compound is synthesized via hydrogenation of 4-methylpyridine using aqueous-phase catalysis:

| Condition | Value |

|---|---|

| Catalyst | Ru/AC (Activated Carbon) |

| Temperature | 100°C |

| H₂ Pressure | 1500 psi |

| Reaction Time | 7.5 h |

| Yield | 99% |

This method achieves near-quantitative conversion with minimal byproducts .

Hydrolysis and Esterification in Synthetic Pathways

A patented route to (2R,4R)-4-methylpiperidine-2-ethyl formate involves:

-

Hydrolysis : 4-Methyl-2-cyanopiperidine + 6N HCl → 4-methyl-2-piperidinecarboxylic acid hydrochloride (90% yield) .

-

Esterification : Reaction with ethanol and SOCl₂ → ethyl ester hydrochloride (44% yield after isomer separation) .

-

Resolution : L-tartaric acid resolves enantiomers to >98% ee .

Key advantages include cost-effective solvents (ethanol, dichloromethane) and scalable isomer separation via crystallization .

Comparative Reaction Kinetics

This compound exhibits faster Fmoc deprotection kinetics than derivatives:

| Base | Relative Reaction Rate |

|---|---|

| This compound | 1.00 (reference) |

| 3-Methylpiperidine | 0.75 |

| 2-Methylpiperidine | 0.60 |

Steric and electronic effects enhance its nucleophilicity, making it preferable for SPPS .

Aplicaciones Científicas De Investigación

Fmoc Deprotection in Peptide Synthesis

4-Methylpiperidine is primarily utilized as a reagent for the removal of Fmoc (9-fluorenylmethyloxycarbonyl) groups during solid-phase peptide synthesis (SPPS). Research indicates that this compound can effectively replace traditional piperidine in this context, leading to comparable yields and purities of synthesized peptides. In a study involving the synthesis of 21 peptides, this compound demonstrated its efficiency as a deprotecting agent, thus providing a viable alternative to piperidine, which faces supply challenges due to regulatory issues .

Stilbene Derivatives Preparation

In addition to its role in peptide synthesis, this compound acts as a catalyst in the preparation of stilbene derivatives. This application highlights its utility in organic synthesis beyond peptide chemistry, showcasing its role in facilitating reactions that yield important organic compounds .

Liquid Organic Hydrogen Carriers (LOHC)

This compound has been investigated as a liquid organic hydrogen carrier (LOHC), demonstrating high hydrogen loading capacity (6.1 wt%). Recent studies have focused on its acceptorless dehydrogenation using silica- and alumina-supported catalysts. The results indicated that this process could achieve significant turnover numbers (TON) and turnover frequency (TOF), making it a promising candidate for hydrogen storage solutions .

Dehydrogenation Study Overview

- Catalyst System : Supported POCOP–Ir

- Temperature : 325 °C

- TON Achieved : ~91,000 over 45 hours

- TOF : 1684 h

Lead(II) Complexes

This compound has also been used to synthesize coordination compounds such as bis(this compound-1-carbodithioato)-lead(II). These complexes exhibit interesting solubility properties and structural characteristics, which have been studied using X-ray crystallography and spectroscopic techniques .

Complex Characteristics

- Complex Name : Bis(this compound-1-carbodithioato)-lead(II)

- Yield : 92%

- Solubility : Soluble in chloroform; partially soluble in DMSO.

Potential Therapeutic Uses

Research has indicated that derivatives of this compound may serve as potential therapeutic agents in neuropsychiatric disorders, including Parkinson's disease. Specifically, compounds like this compound-1-carboxamide have been explored for their non-dopaminergic treatment capabilities .

Therapeutic Insights

- Target Condition : Parkinson's Disease

- Compound Studied : this compound-1-carboxamide

- Mechanism : Non-dopaminergic modulation.

Mecanismo De Acción

The mechanism of action of 4-Methylpiperidine involves its ability to act as a nucleophile in organic reactions. It participates in the formation of carbon-carbon and carbon-nitrogen bonds through nucleophilic substitution reactions. The compound’s reactivity and selectivity make it versatile in constructing molecular scaffolds and modifying functional groups, supporting the exploration of new chemical entities for various applications .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Piperidine Derivatives

4-Chloropiperidine

- Hydrate Formation: 4-Methylpiperidine forms a hemihydrate and trihydrate, while 4-chloropiperidine forms a monohydrate and trihydrate. The trihydrate structures of both compounds exhibit similar hydrogen-bonded networks but differ in halogen interactions .

- Reactivity : The electron-donating methyl group in this compound enhances its dehydrogenation efficiency compared to the electron-withdrawing chlorine in 4-chloropiperidine, which reduces catalytic activity .

3-Methylpiperidine

- Biological Activity : In anticancer assays, 3-methylpiperidine derivatives (e.g., compound 9, GI₅₀ = 1.4 µM) showed twice the potency of this compound analogs (e.g., compound 8, GI₅₀ = 2.5 µM) against NCI-60 cancer cell lines, likely due to steric and electronic differences in binding interactions .

Other N-Heterocycles

Key Observations :

- This compound outperforms carbazole in catalytic dehydrogenation efficiency due to its lower aromatic stabilization energy, enabling faster hydrogen release .

- Pyrrolidine and morpholine lack sufficient hydrogen capacity for LOHC applications but are widely used in pharmaceuticals and industrial chemistry .

Catalytic Dehydrogenation Performance

Catalyst Comparison

Mechanistic Insights :

- The dual-anchor design of 3@Al₂O₃-uncal improves stability by enhancing metal-support interactions, reducing iridium leaching (0.33 wt% → 0.07 wt% after 45 h) .

- Lower flow rates (0.02–0.2 mL/min) favor aromatic product (P3) formation by increasing contact time, while higher temperatures (350°C) accelerate dehydrogenation but reduce selectivity .

Pharmaceutical Relevance

- Anticancer Agents : this compound derivatives exhibit moderate cytotoxicity (e.g., GI₅₀ = 2.5 µM in oxazole-sulfonamide analogs) but are less potent than 3-methylpiperidine variants .

- Hypolipidemic Activity : (E)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid conjugated to this compound (compound 13) reduced plasma triglycerides by 45% in hyperlipidemic rats, comparable to Trolox .

Actividad Biológica

4-Methylpiperidine (4-MP) is a cyclic amine with significant biological and chemical properties. This compound has garnered attention in various fields, including medicinal chemistry, catalysis, and toxicology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its six-membered ring structure containing one nitrogen atom and five carbon atoms. The molecular formula is , and it has a molecular weight of approximately 99.18 g/mol. Its structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Pharmacological Applications

- Toxicological Aspects

- Catalytic Properties

Pharmacological Applications

This compound has been studied for its potential applications in drug development. Notably, it serves as a precursor or component in the synthesis of various pharmaceuticals.

- Cereblon Ligands : It is utilized in the development of functionalized cereblon ligands for PROTAC (Proteolysis Targeting Chimeras) research. These ligands facilitate targeted protein degradation, which is essential in cancer therapy and other diseases .

- Drug Abuse : A derivative of this compound, specifically 1-(1-phenylcyclohexyl)-4-methylpiperidine, has been identified as an abused substance. Studies show that this compound has a lower therapeutic index compared to phencyclidine (PCP), indicating a higher potential for toxicity and abuse .

Toxicological Aspects

Research indicates that this compound can exhibit neurotoxic effects when misused. The LD50 (lethal dose for 50% of the population) for its derivative was found to be approximately 301.1 μmoles/kg in male mice, with an ED50 (effective dose for 50% of the population) of 43.0 μmoles/kg . This data highlights the compound's potential dangers when used outside of controlled environments.

Catalytic Properties

Recent studies have explored the use of this compound as a liquid organic hydrogen carrier (LOHC). In a notable study, it was subjected to acceptorless dehydrogenation using silica- and alumina-supported catalysts. The results indicated that the catalyst exhibited high activity with approximately 91,000 turnovers over 45 hours, demonstrating its efficiency in hydrogen storage applications .

Table: Summary of Catalytic Activity

| Catalyst Type | Turnovers | Time (hours) | TOF (h) |

|---|---|---|---|

| Silica-Supported POCOP–Ir | 91,000 | 45 | 1684 |

| Alumina-Supported POCOP–Ir | TBD | TBD | TBD |

Case Studies

- Synthesis of Acetylcholinesterase Inhibitors : A study synthesized analogs of donepezil incorporating this compound to evaluate their efficacy as acetylcholinesterase inhibitors, crucial for treating Alzheimer's disease .

- Hydrogen Storage Research : The acceptorless dehydrogenation study highlighted above demonstrated that this compound could effectively release hydrogen while maintaining stability under operational conditions .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Methylpiperidine relevant to its use in organic synthesis?

- Methodological Answer: this compound (C₆H₁₃N) is a liquid at room temperature (melting point: 4–5°C, boiling point: 123–124°C) with a density of 0.838 g/cm³. It is highly basic (pH ~13 in aqueous solution) and miscible with water and chloroform. Its low boiling point and high volatility (vapor pressure: 16 hPa at 20°C) necessitate careful handling in reactions requiring inert atmospheres. These properties make it suitable for use as a catalyst, base, or Fmoc-removal reagent in peptide synthesis .

Q. How is this compound utilized as a reagent in solid-phase peptide synthesis (SPPS)?

- Methodological Answer: In SPPS, 20% (v/v) this compound in DMF is used for Fmoc deprotection. Compared to piperidine, it shows comparable efficiency: treating resin-bound peptides twice for 10 minutes each achieves >99% deprotection. For example, in synthesizing bovine lactoferricin fragments, yields using this compound (70%) were nearly identical to piperidine (71%). Kinetic studies confirm its linear correlation with dibenzofulvene adduct formation, validated via UV absorbance at 302 nm .

Advanced Research Questions

Q. What factors influence the selectivity of this compound dehydrogenation toward fully aromatized products (e.g., 4-methylpyridine)?

- Methodological Answer: Selectivity for the fully dehydrogenated product (P3) depends on:

- Catalyst type: Iridium-based catalysts (e.g., 3@Al₂O₃-uncal) show higher P3 selectivity at elevated temperatures (350°C) due to reduced iridium leaching (0.10 wt% loss at 350°C vs. 0.23 wt% at 300°C) .

- Flow rate: Lower flow rates (0.02 mL/min) increase contact time with the catalyst, enhancing P3 selectivity (e.g., 75% at 325°C for 3@Al₂O₃-uncal) .

- Temperature: Higher temperatures accelerate dehydrogenation rates but may reduce catalyst stability. At 350°C, P3 dominates (>80%), while intermediates (P1/P2) are minimized (<1%) .

Q. How can computational chemistry aid in understanding the electronic structure of this compound derivatives?

- Methodological Answer: Density functional theory (DFT) calculations analyze coupling constants (e.g., ²JPC) in derivatives like phosphoryl benzamides. For instance, studies on C₆H₅C(O)NHP(O)R₁R₂ (R₁/R₂ = this compound) correlate geometric parameters (bond angles, hybridization) with electronic effects (atomic charges), revealing how steric and electronic factors influence reactivity. These models guide synthetic strategies for functionalized piperidines .

Q. What methodological considerations are crucial when synthesizing antimicrobial agents from this compound derivatives?

- Methodological Answer: Key steps include:

- Synthesis: React this compound with sulfonamide electrophiles (e.g., 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine) in DMF using LiH as a base to form 1,3,4-oxadiazole derivatives.

- Characterization: Validate structures via IR (C–N stretch at 1240 cm⁻¹), ¹H-NMR (piperidine protons at δ 1.4–2.8 ppm), and EI-MS (m/z 324 for C₂₀H₂₄N₂O₂).

- Biological testing: Use agar diffusion assays (e.g., against S. aureus and E. coli) to evaluate minimum inhibitory concentrations (MICs), ensuring derivatives meet potency thresholds .

Q. Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in catalyst stability during this compound dehydrogenation?

- Analysis: reports iridium leaching (0.23–0.10 wt%) inversely correlated with temperature, suggesting instability at lower temperatures. However, activity remains stable due to physisorbed species compensating for leached metal. To resolve contradictions, conduct ICP-MS post-reaction and compare turnover frequencies (TOFs) across multiple cycles. For example, 3@Al₂O₃-uncal retains >90% activity after 8 hours at 325°C despite leaching .

Propiedades

IUPAC Name |

4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOFELREXGAFOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060820 | |

| Record name | Piperidine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS] | |

| Record name | 4-Methylpiperidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11183 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

626-58-4 | |

| Record name | 4-Methylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylpiperidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperidine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Piperidine, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV6HN6HDP8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.